Descarbon Sildenafil-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

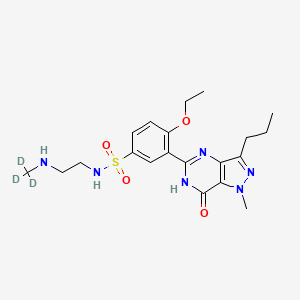

Properties

Molecular Formula |

C20H28N6O4S |

|---|---|

Molecular Weight |

451.6 g/mol |

IUPAC Name |

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)-N-[2-(trideuteriomethylamino)ethyl]benzenesulfonamide |

InChI |

InChI=1S/C20H28N6O4S/c1-5-7-15-17-18(26(4)25-15)20(27)24-19(23-17)14-12-13(8-9-16(14)30-6-2)31(28,29)22-11-10-21-3/h8-9,12,21-22H,5-7,10-11H2,1-4H3,(H,23,24,27)/i3D3 |

InChI Key |

DBBKIQJKMPUJFA-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NCCNS(=O)(=O)C1=CC(=C(C=C1)OCC)C2=NC3=C(C(=O)N2)N(N=C3CCC)C |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCNC)OCC)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Descarbon Sildenafil-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Descarbon Sildenafil-d3, a deuterium-labeled internal standard used in the quantitative analysis of a significant sildenafil impurity. The term "Descarbon Sildenafil" is a non-standard name for the process-related impurity chemically identified as 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-(methylamino)ethyl)benzenesulfonamide. This guide details its chemical properties, synthesis, and application in bioanalytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). Experimental protocols, quantitative data, and pathway visualizations are provided to support researchers in the fields of pharmaceutical analysis, quality control, and drug metabolism.

Introduction

Sildenafil, the active pharmaceutical ingredient in Viagra™, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] Its therapeutic applications include the treatment of erectile dysfunction and pulmonary arterial hypertension.[2][3] The synthesis of sildenafil is a multi-step process that can lead to the formation of various process-related impurities and degradation products. Regulatory guidelines necessitate the identification, characterization, and quantification of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product.

One such impurity has been referred to by some commercial suppliers as "Descarbon Sildenafil." This nomenclature is a misnomer, as the chemical structure does not reflect the removal of a carbonyl group. The correct chemical name for this impurity is 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-(methylamino)ethyl)benzenesulfonamide . For clarity and accuracy, this guide will refer to this compound by its proper chemical name or as "Sildenafil Impurity A."

This compound is the stable isotope-labeled analogue of this impurity, where three hydrogen atoms on the N-methyl group of the ethylamino side chain are replaced with deuterium. This labeled compound is crucial for its role as an internal standard in quantitative bioanalytical methods, such as LC-MS/MS, allowing for precise and accurate measurement of the corresponding non-labeled impurity in various matrices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Sildenafil Impurity A and its deuterated analogue are presented in the table below.

| Property | Sildenafil Impurity A ("Descarbon Sildenafil") | This compound |

| Chemical Name | 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-(methylamino)ethyl)benzenesulfonamide | 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-((methyl-d3)amino)ethyl)benzenesulfonamide[4] |

| CAS Number | 466684-88-8 | Not available |

| Molecular Formula | C20H28N6O4S | C20H25D3N6O4S[4] |

| Molecular Weight | 448.54 g/mol | 451.56 g/mol [4] |

Synthesis and Origin

Origin of Sildenafil Impurity A

Sildenafil Impurity A is a process-related impurity that can arise during the synthesis of sildenafil. The final step in one of the common synthetic routes to sildenafil involves the reaction of 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride with N-methylpiperazine. If the N-methylpiperazine starting material is contaminated with N-methylethylenediamine, or if side reactions occur, Sildenafil Impurity A can be formed.

Synthesis of Sildenafil Impurity A

A plausible synthetic route to Sildenafil Impurity A involves the reaction of the key intermediate, 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride, with N-methylethylenediamine.

Caption: Synthesis of Sildenafil Impurity A.

Synthesis of this compound

The synthesis of this compound would follow a similar pathway to its non-labeled counterpart, with the key difference being the use of a deuterated starting material. The synthesis would involve the reaction of 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride with N-(methyl-d3)-ethylenediamine.

Alternatively, if the non-labeled Sildenafil Impurity A is available, a deuterated methyl group can be introduced via N-methylation using a deuterated methylating agent, such as iodomethane-d3 or dimethyl-d6 sulfate.

Mechanism of Action of Sildenafil (Parent Compound)

Sildenafil acts by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] In the physiological process of penile erection, sexual stimulation leads to the release of nitric oxide (NO), which in turn activates the enzyme guanylate cyclase to produce cGMP.[5] Elevated levels of cGMP induce smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.[5] By inhibiting PDE5, sildenafil enhances the effect of NO by preventing the breakdown of cGMP, thereby sustaining smooth muscle relaxation and prolonging the erection.[2][5]

Caption: Mechanism of action of Sildenafil.

Pharmacokinetics of Sildenafil (Parent Compound)

The pharmacokinetic profile of sildenafil is well-characterized.

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed after oral administration. | [6] |

| Bioavailability | Approximately 41% (due to first-pass metabolism). | [6] |

| Time to Peak Plasma Concentration (Tmax) | 30 to 120 minutes (median 60 minutes) in the fasted state. | [7] |

| Effect of Food | High-fat meal delays Tmax by about 60 minutes and reduces Cmax by about 29%. | [6] |

| Protein Binding | Approximately 96% bound to plasma proteins. | [7] |

| Metabolism | Primarily metabolized by hepatic microsomal isoenzymes CYP3A4 (major route) and CYP2C9 (minor route). | [7] |

| Major Metabolite | N-desmethyl sildenafil (UK-103,320), which has about 50% of the PDE5 inhibitory activity of the parent drug. | [7][8] |

| Elimination Half-life | Approximately 3-4 hours. | [6] |

| Excretion | Predominantly as metabolites in feces (approx. 80%) and to a lesser extent in urine (approx. 13%). | [7][8] |

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Sildenafil Impurity A in various samples, particularly in pharmaceutical preparations and biological matrices. A typical workflow for such an analysis using LC-MS/MS is outlined below.

Sample Preparation

-

Standard and Sample Weighing: Accurately weigh the reference standard of Sildenafil Impurity A and the sample to be analyzed.

-

Dissolution: Dissolve the weighed materials in a suitable solvent, such as a mixture of acetonitrile and water.

-

Spiking with Internal Standard: Add a known concentration of this compound to all calibration standards, quality control samples, and unknown samples.

-

Dilution: Perform serial dilutions of the stock solutions to prepare calibration standards covering the expected concentration range of the analyte.

-

Filtration: Filter the final solutions through a 0.22 µm or 0.45 µm syringe filter before injection into the LC-MS/MS system.

Caption: Sample preparation workflow.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Sildenafil Impurity A: The precursor ion would be the protonated molecule [M+H]+ at m/z 449. The product ions would be determined by fragmentation analysis, but would likely include fragments resulting from the loss of the ethylamino side chain or cleavage of the sulfonamide bond.

-

This compound: The precursor ion would be the protonated molecule [M+D]+ at m/z 452. The product ions would be monitored similarly to the non-labeled compound, with a +3 Da shift in fragments containing the deuterated methyl group.

-

-

Quantitative Data

While specific, publicly available NMR and detailed MS fragmentation data for Sildenafil Impurity A and its d3-labeled counterpart are limited, the following table summarizes expected mass spectrometry data based on their chemical structures.

| Compound | Precursor Ion (m/z) | Expected Major Fragment Ions (m/z) |

| Sildenafil Impurity A | 449.2 [M+H]+ | Fragments corresponding to the pyrazolopyrimidinone core, the benzenesulfonamide moiety, and the N-methylethylenediamine side chain. |

| This compound | 452.2 [M+H]+ | Similar fragmentation pattern to the non-labeled compound, with a +3 Da shift for fragments containing the N-(methyl-d3) group. |

Conclusion

This compound, the deuterium-labeled form of the sildenafil process-related impurity 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-(methylamino)ethyl)benzenesulfonamide, is an essential tool for the accurate quantification of this impurity in pharmaceutical quality control and research. Its use as an internal standard in LC-MS/MS methods ensures reliable and precise analytical results. This guide provides a foundational understanding of its properties, synthesis, and application, serving as a valuable resource for scientists and professionals in the pharmaceutical industry.

References

Descarbon Sildenafil-d3: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the known physical and chemical properties of Descarbon Sildenafil-d3. It is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in this stable isotope-labeled analog of a sildenafil-related compound. This document summarizes key data, outlines relevant experimental protocols, and visualizes the associated signaling pathway.

Core Physical and Chemical Properties

This compound is the deuterium-labeled version of Descarbon Sildenafil. While specific experimental data for the deuterated compound is limited in publicly available literature, the properties of the non-deuterated analog and the parent compound, Sildenafil, offer valuable reference points.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Descarbon Sildenafil | Sildenafil |

| Molecular Formula | C₂₀H₂₅D₃N₆O₄S[1] | C₂₀H₂₈N₆O₄S[2][3][4][5] | C₂₂H₃₀N₆O₄S |

| Molecular Weight | 451.56 g/mol [1][6] | 448.54 g/mol [2][4] | 474.58 g/mol |

| CAS Number | 1393816-99-3 (unlabelled)[7] | 466684-88-8[2][3][5] | 139755-83-2 |

| Appearance | Not specified | White to Off-White Solid[2][4] | Crystals |

| Melting Point | Not specified | Not specified | 189-190 °C[8] |

| Solubility | Not specified | Not specified | 3.5 mg/mL in water[8] |

Signaling Pathway of Sildenafil and its Analogs

Sildenafil and its analogs, including by extension Descarbon Sildenafil, function as potent and selective inhibitors of phosphodiesterase type 5 (PDE5).[9] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in vasodilation.

In this pathway, the release of nitric oxide, typically triggered by sexual stimulation, activates the enzyme guanylate cyclase.[10] Guanylate cyclase then converts guanosine triphosphate (GTP) into cGMP.[10] Elevated levels of cGMP lead to the relaxation of smooth muscle cells and subsequent vasodilation.[9][10] Sildenafil's mechanism of action is to inhibit PDE5, the enzyme responsible for the degradation of cGMP.[9][11] This inhibition leads to an accumulation of cGMP, thereby enhancing and prolonging the vasodilatory effect of nitric oxide.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. UWPR [proteomicsresource.washington.edu]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Descarbon Sildenafil | CymitQuimica [cymitquimica.com]

- 5. alentris.org [alentris.org]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. communities.springernature.com [communities.springernature.com]

- 10. Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple q ... - Analytical Methods (RSC Publishing) DOI:10.1039/B9AY00112C [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Descarbon Sildenafil-d3 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Descarbon Sildenafil-d3, a deuterated analog of Descarbon Sildenafil. This document is intended for use by researchers, scientists, and professionals in the field of drug development and analytical chemistry. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Sildenafil and its derivatives.

Quantitative Data

The following table summarizes the key quantitative information for this compound, compiled from various chemical suppliers. As a formal Certificate of Analysis was not publicly available, the purity is an estimated value based on typical specifications for such reference standards.

| Parameter | Value | Source/Comment |

| Chemical Name | 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-((methyl-d3)amino)ethyl)benzenesulfonamide | [1] |

| Molecular Formula | C₂₀H₂₅D₃N₆O₄S | [1][2][3] |

| Molecular Weight | 451.56 g/mol | [1][2][3] |

| CAS Number | Not available for the deuterated form. The non-labelled form is 466684-88-8. | [1][2] |

| Appearance | White to Off-White Solid | [4] |

| Purity | Typically ≥98% | Based on general specifications for similar analytical standards. |

| Isotopic Purity | ≥99% atom D | Based on typical specifications for deuterated standards. |

Structural Relationships

The following diagram illustrates the structural relationship between Sildenafil, its impurity/metabolite Descarbon Sildenafil, and the deuterated internal standard, this compound.

Experimental Protocols

While a specific, detailed experimental protocol for a Certificate of Analysis of this compound is not publicly available, the following methodologies are representative of the analytical techniques used for the quality control and analysis of sildenafil and its related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate and quantify this compound from potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile and an aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 7.0).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 240 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is then diluted with the mobile phase to a working concentration (e.g., 0.1 mg/mL) for injection.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity Confirmation

This method provides confirmation of the molecular weight and structure of this compound.

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Chromatographic Conditions: Similar to the HPLC method described above, often with a faster gradient to ensure rapid elution.

-

Mass Spectrometry Parameters:

-

Scan Mode: Full scan to identify the parent ion and product ion scan to confirm fragmentation patterns.

-

Parent Ion (m/z): [M+H]⁺ for this compound (expected around 452.6).

-

Collision Energy: Optimized to produce characteristic fragment ions.

-

-

Data Analysis: The identity of the compound is confirmed by the presence of the correct parent ion and a consistent fragmentation pattern.

Experimental Workflow

The following diagram outlines a typical workflow for the analysis of a batch of this compound for a Certificate of Analysis.

References

Descarbon Sildenafil-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Descarbon Sildenafil-d3 is a deuterated analog of Descarbon Sildenafil, an impurity of the widely recognized phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. As a stable isotope-labeled internal standard, this compound is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of Descarbon Sildenafil in complex biological matrices through mass spectrometry-based methods. This technical guide provides a comprehensive overview of the available technical data, relevant biological pathways, and experimental methodologies associated with Sildenafil and its analogs, which are directly applicable to the study of this compound.

A Note on the CAS Number: A definitive CAS number for this compound is not consistently available across chemical supplier databases. While the non-labeled Descarbon Sildenafil is associated with CAS numbers 466684-88-8 and 1393816-99-3, a specific identifier for the deuterated form has not been uniformly established. Researchers are advised to verify the CAS number with their specific supplier.

Physicochemical and Analytical Data

Precise quantitative data for this compound is not extensively published. However, the analytical characteristics of Sildenafil and its impurities are well-documented and provide a strong basis for the analysis of its deuterated analog. The primary analytical techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties of Sildenafil (as a proxy)

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₀N₆O₄S | [1] |

| Molecular Weight | 474.58 g/mol | [1] |

| Melting Point | 189.4 °C (decomposition) | [1] |

| Solubility | Insoluble in water; Soluble in ethanol (5.2 ± 1.2 mg/mL) | [1] |

Table 2: Representative LC-MS/MS Parameters for Sildenafil Analysis

| Parameter | Condition | Reference |

| Chromatography | ||

| Column | C18 reverse-phase | [2][3] |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) | [2] |

| Flow Rate | 0.2 - 0.5 mL/min | [4][5] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6] |

| Precursor Ion (m/z) | 475.4 | [2] |

| Product Ions (m/z) | 283.3, 100.1 | [2] |

| Internal Standard | Sildenafil-d8 | [2] |

Table 3: Key ¹H and ¹³C NMR Chemical Shifts for Sildenafil (in DMSO-d₆)

| ¹H NMR (ppm) | Assignment | ¹³C NMR (ppm) | Assignment | Reference |

| 8.38 | Aromatic H | 169.5 | C=O | [7][8] |

| 7.90 | Aromatic H | 153.1 | Aromatic C | [7][8] |

| 7.19 | Aromatic H | 139.8 | Aromatic C | [7][8] |

| 4.25 (q) | O-CH₂ | 60.7 | O-CH₂ | [8][9] |

| 2.95 (t) | Piperazine CH₂ | 54.1 | Piperazine CH₂ | [8][9] |

| 2.80 (t) | Propyl CH₂ | 45.0 | Piperazine CH₂ | [8][9] |

| 2.20 (s) | N-CH₃ | 22.1 | Propyl CH₂ | [8][9] |

| 0.95 (t) | Propyl CH₃ | 13.5 | Propyl CH₃ | [8][9] |

Signaling Pathways of Sildenafil

Sildenafil exerts its therapeutic effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cGMP levels mediates smooth muscle relaxation and vasodilation. The primary signaling pathway involves the Nitric Oxide (NO) - cGMP pathway.

Caption: The Nitric Oxide (NO)-cGMP signaling pathway and the inhibitory action of Sildenafil on PDE5.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. However, established methodologies for the synthesis of Sildenafil analogs and the in vitro assessment of PDE5 inhibition provide a robust framework for researchers.

General Synthesis of Sildenafil Analogs

The synthesis of Sildenafil and its analogs typically involves a multi-step process. A generalized workflow is presented below. For the synthesis of this compound, deuterated N-methylpiperazine would be used in the final coupling step.

Caption: A generalized workflow for the synthesis of Sildenafil analogs, adaptable for this compound.

In Vitro PDE5 Inhibition Assay Protocol

This protocol outlines a common method for assessing the inhibitory activity of compounds against PDE5.

Materials:

-

Recombinant human PDE5 enzyme

-

cGMP (substrate)

-

Calf Intestinal Alkaline Phosphatase (CIAP)

-

Malachite Green reagent

-

Phosphate standard solution

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Dilute the PDE5 enzyme, cGMP, and CIAP in assay buffer to the desired concentrations. Prepare a serial dilution of the test compound.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Test compound at various concentrations (or DMSO for control)

-

PDE5 enzyme

-

-

Initiate Reaction: Add cGMP to each well to start the reaction. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop Reaction and Convert GMP to Phosphate: Add CIAP to each well to convert the GMP product to guanosine and inorganic phosphate (Pi). Incubate at 37°C for a further period (e.g., 30 minutes).

-

Colorimetric Detection: Add the Malachite Green reagent to each well. This reagent will react with the inorganic phosphate to produce a colored product.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

Data Analysis: Construct a standard curve using the phosphate standards. Calculate the amount of Pi produced in each well and determine the percentage of PDE5 inhibition for each concentration of the test compound. Calculate the IC₅₀ value.[10]

Conclusion

This compound is an essential analytical standard for the accurate quantification of the Descarbon Sildenafil impurity. While specific technical data and experimental protocols for the deuterated compound are limited, the extensive body of research on Sildenafil provides a solid foundation for its synthesis, characterization, and biological evaluation. The information and protocols presented in this guide are intended to support researchers in their investigations involving this compound and related compounds.

References

- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. faa.gov [faa.gov]

- 6. HPLC-MS/MS Method for Quantitation of Sildenafil and Its Active Metabolite in Human Plasma | Rodionov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

Technical Guide: Descarbon Sildenafil-d3 - A Deuterated Internal Standard for Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Descarbon Sildenafil-d3, a deuterated analog of a known sildenafil impurity. This document is intended to serve as a resource for researchers utilizing this compound as an internal standard in pharmacokinetic and metabolic studies, as well as for those involved in the synthesis and quality control of sildenafil and its related substances.

Introduction to Descarbon Sildenafil

Descarbon Sildenafil, also known as Sildenafil Impurity C, is a process-related impurity formed during the synthesis of sildenafil. Its chemical name is 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-(methylamino)ethyl)benzenesulfonamide. The deuterated variant, this compound, serves as an ideal internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of the parent impurity in various biological matrices.

Supplier and Pricing Information

The availability and pricing of Descarbon Sildenafil and its deuterated analog can vary. The following table summarizes publicly available information from various suppliers. It is important to note that pricing is subject to change and may not include shipping and handling fees. Researchers are advised to contact the suppliers directly for the most current information and to request a certificate of analysis.

| Supplier | Product Name | Catalog Number | CAS Number | Available Quantities | Price (USD) |

| Clinivex | This compound | RCLS3C45031 | 466684-88-8 (non-labelled) | 10mg, 25mg, 50mg, 100mg | Inquire |

| Simson Pharma Limited | Descarbon Sildenafil | - | 466684-88-8 | - | Inquire |

| CymitQuimica | Descarbon Sildenafil | 4Z-S-06104 | 466684-88-8 | 5mg, 10mg, 25mg, 50mg, 100mg | Inquire |

| Alentris Research Pvt. Ltd. | Descarbon Sildenafil | ALN-S006014 | 466684-88-8 | - | Inquire |

| SRIRAMCHEM | Descarbon Sildenafil | SPS042-33 | 466684-88-8 | 50mg | ~$540 (converted from INR) |

| Clearsynth | Sildenafil-d3 | CS-O-06964 | 1126745-90-1 | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg | Login to view |

Physicochemical Properties of Descarbon Sildenafil

The following table outlines the key physicochemical properties of the non-deuterated Descarbon Sildenafil. The properties of the d3 analog are expected to be very similar, with a slight increase in molecular weight.

| Property | Value |

| Molecular Formula | C20H28N6O4S |

| Molecular Weight | 448.54 g/mol |

| CAS Number | 466684-88-8 |

| Appearance | White to Off-White Solid |

| Purity | Typically ≥98% |

| Solubility | Soluble in DMSO and Methanol |

Sildenafil Signaling Pathway

Sildenafil functions by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] Increased levels of cGMP lead to smooth muscle relaxation and vasodilation.[2][3] The signaling pathway is initiated by the release of nitric oxide (NO) during sexual stimulation, which activates guanylate cyclase to produce cGMP.[3]

Figure 1. Sildenafil's mechanism of action via the NO/cGMP pathway.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be adapted from the known synthesis of sildenafil and its deuterated analogs. The key step is the introduction of the deuterated methyl group. The following is a proposed synthetic workflow.

Figure 2. Proposed synthetic workflow for this compound.

Methodology:

-

Synthesis of the Pyrazolopyrimidinone Core: The synthesis begins with the acylation of an appropriate aminopyrazole derivative with 2-ethoxybenzoyl chloride. This is followed by a cyclization reaction to form the pyrazolo[4,3-d]pyrimidin-7-one core structure of sildenafil.

-

Chlorosulfonylation: The pyrazolopyrimidinone intermediate is then subjected to chlorosulfonylation, typically using chlorosulfonic acid, to introduce the sulfonyl chloride group at the 5'-position of the phenyl ring.

-

Sulfonamide Formation: The resulting sulfonyl chloride is reacted with N-Boc-piperazine to form the corresponding sulfonamide.

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperazine nitrogen, usually under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

-

Deuterated Methylation: The final step involves the introduction of the deuterated methyl group. This can be achieved through reductive amination of the secondary amine with deuterated formaldehyde (CD2O) and a reducing agent, or by direct alkylation with deuterated methyl iodide (CD3I) in the presence of a base. The use of CD3I is a common method for introducing a d3-methyl group.

Purification: The final product is purified by column chromatography on silica gel, followed by recrystallization to obtain high-purity this compound.

Analytical Method for Quantification

A validated high-performance liquid chromatography (HPLC) method is essential for the quality control of this compound and its use as an internal standard.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer (e.g., 20 mM, pH 6.8)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 290 nm

-

Injection Volume: 10 µL

Standard Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range suitable for the intended analytical application (e.g., 1-100 µg/mL).

Sample Preparation (for use as an internal standard):

-

To a known volume of the biological matrix (e.g., plasma, urine), add a precise amount of the this compound internal standard solution.

-

Perform a protein precipitation or liquid-liquid extraction to remove interfering substances.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase before injection into the HPLC system.

Data Analysis:

The concentration of the analyte (Descarbon Sildenafil or sildenafil) is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve constructed from standards of known concentrations.

Conclusion

This compound is a valuable tool for researchers in the pharmaceutical sciences. Its use as an internal standard enables the accurate and precise quantification of Descarbon Sildenafil, a critical impurity in the manufacturing of sildenafil. This guide provides a foundational understanding of its sourcing, properties, synthesis, and analytical application, empowering researchers to confidently incorporate this stable isotope-labeled compound into their analytical workflows.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Quantification of active pharmaceutical ingredient and impurities in sildenafil citrate obtained from the Internet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatography [jstage.jst.go.jp]

Descarbon Sildenafil-d3: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling guidelines for Descarbon Sildenafil-d3. The information presented is synthesized from available safety data sheets for Descarbon Sildenafil, Sildenafil-d3, and Sildenafil Citrate. This document is intended for use by professionals in research and development and should be used in conjunction with institutional and regulatory safety protocols.

Chemical and Physical Properties

This compound is the deuterated form of Descarbon Sildenafil. While specific data for the deuterated compound is limited, the properties of the non-deuterated analog provide a close reference.

| Property | Value | Source |

| Chemical Name | 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-((methyl-d3)amino)ethyl)benzenesulfonamide | [1] |

| Synonyms | This compound | [1] |

| Molecular Formula | C20H28N6O4S (non-deuterated) | [2][3] |

| Molecular Weight | 451.56 g/mol | [1] |

| Appearance | White to Off-White Solid | [3] |

| Storage Temperature | Room temperature.[4][5] For long-term storage, -20°C is recommended.[6] |

Hazard Identification and Toxicological Information

This compound is classified as a moderately hazardous substance. The primary routes of exposure are ingestion, inhalation, and skin or eye contact.

| Hazard Class | Classification | Precautionary Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [7] |

| Skin Irritation | Category 2 | H315: Causes skin irritation. | [7][8] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | [7][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. | [7][8] |

Toxicological Summary: To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[7] The primary toxicological concerns are related to its irritant properties and potential harm if swallowed. No data is available on carcinogenicity, mutagenicity, or reproductive toxicity.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the provided search results. The hazard classifications are based on data from analogous compounds. Standard OECD guidelines for acute oral, dermal, and inhalation toxicity, as well as skin and eye irritation studies, would be the basis for a comprehensive safety evaluation.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of the compound.

Handling:

-

Ventilation: Use in a well-ventilated area, preferably in a laboratory fume hood, to avoid dust formation and inhalation.[5]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[8]

-

Recommended storage is at room temperature.[4][5] For long-term stability, storage at -20°C is advised.[6]

First Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First Aid Measures | Source |

| Ingestion | If swallowed, rinse mouth with water. Call a poison center or doctor if you feel unwell. | [7][9] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [2][7] |

| Skin Contact | Wash off with plenty of soap and water. If skin irritation occurs, get medical advice. | [2][7][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [7][8][9] |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

-

Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection. Avoid breathing dust.[5]

-

Containment and Cleanup: Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[5]

-

Environmental Precautions: Do not let the product enter drains.[5]

Signaling Pathways and Experimental Workflows

To facilitate understanding of safety protocols, the following diagrams illustrate key workflows.

Caption: General workflow for safe handling of this compound.

Caption: Decision-making flowchart for accidental spill or exposure.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment.

Transport Information

This compound is not classified as a dangerous good for transport.[2]

Disclaimer: This document is intended as a guide and is not exhaustive. All laboratory personnel should be trained in safe handling procedures and have access to the full Safety Data Sheet for any chemical they are working with. Always consult your institution's safety office for specific guidance.

References

- 1. theclinivex.com [theclinivex.com]

- 2. kmpharma.in [kmpharma.in]

- 3. Descarbon Sildenafil | CymitQuimica [cymitquimica.com]

- 4. This compound | 稳定同位素 | MCE [medchemexpress.cn]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. caymanchem.com [caymanchem.com]

- 7. esschemco.com [esschemco.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pharmasd.com [pharmasd.com]

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Sildenafil using Descarbon Sildenafil-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Accurate and reliable quantification of sildenafil in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard is essential for correcting matrix effects and variabilities in sample processing and instrument response. This document provides a detailed protocol for the analysis of sildenafil in human plasma using Descarbon Sildenafil-d3 as an internal standard.

Principle

This method employs protein precipitation for the extraction of sildenafil and the internal standard, this compound, from human plasma. The prepared samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in the positive ion mode. Quantification is achieved by multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for both sildenafil and this compound.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of LC-MS/MS methods for the analysis of sildenafil, compiled from various validated methods.[1][2]

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Sildenafil | 1.0 - 1000.0 | 1.0 | ≥ 0.999 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Sildenafil | Low QC | < 5.1 | < 3.4 | 96.7 - 98.3 |

| Mid QC | < 4.5 | < 3.0 | 97.0 - 98.0 | |

| High QC | < 3.8 | < 2.8 | 97.2 - 97.8 |

Experimental Protocols

Materials and Reagents

-

Sildenafil reference standard

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant)

Stock and Working Solutions Preparation

-

Sildenafil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of sildenafil reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the sildenafil stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for each sample, calibration standard, and QC.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).

-

Vortex to mix and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Sildenafil | 475.2 | 283.4 | 150 | 35 |

| This compound* | 452.6 | To be optimized | 150 | To be optimized |

*Note on Internal Standard MRM Transition: The precursor ion for this compound ([M+H]+) is approximately 452.6. The optimal product ion and collision energy should be determined by direct infusion of the this compound standard into the mass spectrometer. A logical starting point for the product ion would be a fragment representing the core structure of the molecule.

Visualizations

Caption: Workflow for LC-MS/MS analysis of sildenafil.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantification of sildenafil in human plasma. The protocol is suitable for high-throughput analysis in clinical and research settings, offering the necessary sensitivity and selectivity for pharmacokinetic and bioequivalence studies. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for the Quantitation of Sildenafil and its Metabolites Using Descarbon Sildenafil-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the sensitive and selective quantification of sildenafil and its primary active metabolite, N-desmethyl sildenafil, in human plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and employs Descarbon Sildenafil-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The protocols outlined are suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] It is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Following administration, sildenafil is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent CYP2C9, to its major circulating and pharmacologically active metabolite, N-desmethyl sildenafil.[1][2][3] This metabolite exhibits approximately 50% of the PDE5 inhibitory activity of the parent drug.[3] Accurate quantification of both sildenafil and N-desmethyl sildenafil is crucial for understanding the drug's pharmacokinetic profile and its therapeutic effects. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variability in sample preparation and instrument response.

Signaling Pathway of Sildenafil

Sildenafil's mechanism of action involves the inhibition of PDE5, which is responsible for the degradation of cGMP. In the presence of nitric oxide (NO), which is released during sexual stimulation, guanylate cyclase is activated, leading to an increase in cGMP levels. Elevated cGMP levels result in smooth muscle relaxation and vasodilation. By inhibiting PDE5, sildenafil enhances the effect of NO by preventing the breakdown of cGMP, thereby increasing blood flow.

Caption: Sildenafil's mechanism of action via PDE5 inhibition.

Experimental Protocols

This section details the materials and procedures for the quantification of sildenafil and N-desmethyl sildenafil in human plasma.

Materials and Reagents

-

Sildenafil citrate (Reference Standard)

-

N-desmethyl sildenafil (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Deionized water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of sildenafil, N-desmethyl sildenafil, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the sildenafil and N-desmethyl sildenafil stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 50 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting sildenafil and its metabolites from plasma samples.[4]

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (this compound, 50 ng/mL).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Experimental Workflow

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sildenafil - Wikipedia [en.wikipedia.org]

- 3. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Pharmacokinetic Study of Sildenafil Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic study of sildenafil in human plasma using a deuterated internal standard. The methodologies described are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which offer high sensitivity and selectivity for the quantification of sildenafil and its primary active metabolite, N-desmethyl sildenafil.

Introduction

Sildenafil is a potent selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cGMP.[1] By inhibiting PDE5, sildenafil enhances the effects of nitric oxide (NO) and increases cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism of action is the basis for its therapeutic use in erectile dysfunction and pulmonary arterial hypertension.[1]

Accurate characterization of the pharmacokinetic profile of sildenafil is crucial for determining its efficacy and safety. This involves measuring the drug's absorption, distribution, metabolism, and excretion over time. The use of a stable isotope-labeled internal standard, such as sildenafil-d8, is the gold standard for quantitative bioanalysis using LC-MS/MS. The deuterated internal standard co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Experimental Protocols

Bioanalytical Method for Sildenafil and N-desmethyl sildenafil in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the simultaneous quantification of sildenafil and its major metabolite, N-desmethyl sildenafil, in human plasma.

1. Materials and Reagents

-

Sildenafil citrate reference standard

-

N-desmethyl sildenafil reference standard

-

Sildenafil-d8 (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., heparin or EDTA)

2. Sample Preparation (Protein Precipitation) Protein precipitation is a rapid and effective method for extracting sildenafil and its metabolite from plasma.[2][3]

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (sildenafil-d8 in methanol).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

3. Liquid Chromatography Conditions

-

Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.[2]

-

Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water.[2]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

-

Flow Rate: 0.3 mL/min.[2]

-

Gradient Elution:

-

0-0.5 min: 95% A

-

0.5-2.5 min: Linear gradient to 5% A

-

2.5-3.0 min: Hold at 5% A

-

3.0-3.1 min: Linear gradient to 95% A

-

3.1-4.0 min: Hold at 95% A (column re-equilibration)

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

4. Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray ionization (ESI) in positive mode.[2][3][4]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ion Source Parameters: Optimized for the specific instrument, but typical values include:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

5. Method Validation The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include:

-

Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linear range is typically 1.0-1000 ng/mL for sildenafil.[2][4]

-

Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The precision (%CV) should be <15% and the accuracy (%bias) should be within ±15%.[2][4]

-

Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to the response in post-extraction spiked samples.

-

Matrix Effect: Evaluated to ensure that endogenous components in the plasma do not interfere with the ionization of the analyte or internal standard.

-

Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C or -80°C.[4]

Data Presentation

The following tables summarize typical pharmacokinetic parameters for sildenafil and N-desmethyl sildenafil following a single oral dose of 100 mg sildenafil citrate to healthy volunteers under fasting conditions.

Table 1: Pharmacokinetic Parameters of Sildenafil (100 mg Oral Dose)

| Parameter | Mean | Standard Deviation |

| Cmax (ng/mL) | 614.74 | 197.42 |

| Tmax (hr) | 0.94 | 0.56 |

| AUC0-t (ng·hr/mL) | 1648.02 | 378.68 |

| t1/2 (hr) | 2.69 | 0.41 |

(Data compiled from a bioequivalence study in healthy male volunteers)[5]

Table 2: Pharmacokinetic Parameters of N-desmethyl sildenafil (Metabolite)

| Parameter | Mean | Standard Deviation |

| Cmax (ng/mL) | 95.3 | 28.7 |

| Tmax (hr) | 1.0 | 0.5 |

| AUC0-t (ng·hr/mL) | 459.1 | 148.3 |

| t1/2 (hr) | 4.0 | - |

(Data represents typical values observed in pharmacokinetic studies; the half-life of the N-desmethyl metabolite is approximately 4 hours)[6]

Visualizations

Experimental Workflow

Caption: Workflow for the bioanalysis of sildenafil in plasma.

Sildenafil Mechanism of Action Signaling Pathway

Caption: Simplified signaling pathway of sildenafil's action.

References

- 1. pubs.bcnf.ir [pubs.bcnf.ir]

- 2. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of a Novel Sildenafil Orodispersible Film Administered by the Supralingual and the Sublingual Route to Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Descarbon Sildenafil-d3 for Therapeutic Drug Monitoring of Sildenafil

Introduction

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] It is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension (PAH).[3][4] Therapeutic Drug Monitoring (TDM) of sildenafil is crucial for optimizing therapeutic outcomes, minimizing dose-related adverse effects, and ensuring patient safety, particularly in specific populations or when co-administered with other medications.[5][6][7] Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry due to their ability to mimic the analyte during sample preparation and ionization, thus correcting for matrix effects and procedural losses. Descarbon Sildenafil-d3 is a deuterium-labeled analog of sildenafil, making it an ideal internal standard for the accurate and precise quantification of sildenafil in biological matrices.[8][9]

Mechanism of Action of Sildenafil

The physiological mechanism of action for sildenafil involves the nitric oxide (NO)/cGMP pathway.[1][10] During sexual stimulation or in response to endothelial signals in the pulmonary vasculature, NO is released. NO activates the enzyme guanylate cyclase, which increases the levels of cGMP.[2] cGMP acts as a second messenger, leading to smooth muscle relaxation and vasodilation.[1][11] Sildenafil enhances this pathway by inhibiting PDE5, the enzyme that degrades cGMP, thereby increasing intracellular cGMP concentrations and prolonging its vasodilatory effects.[1][2]

Pharmacokinetic Properties of Sildenafil

Understanding the pharmacokinetic profile of sildenafil is essential for designing effective TDM strategies. Sildenafil is rapidly absorbed after oral administration, with extensive first-pass metabolism.[12][13] Key pharmacokinetic parameters are summarized below.

| Parameter | Value | Reference |

| Time to Max. Concentration (Tmax) | 30-120 minutes (median 60 min) | [1] |

| Absolute Bioavailability | ~41% | [12][14] |

| Plasma Protein Binding | ~96% | [1] |

| Apparent Terminal Half-life (t½) | 3-5 hours | [1][12] |

| Metabolism | Primarily hepatic (CYP3A4 major, CYP2C9 minor) | [15][16] |

| Primary Active Metabolite | N-desmethylsildenafil (UK-103,320) | [17][18] |

| Excretion | ~80% in feces (as metabolites), ~13% in urine | [1] |

Application Protocol: TDM of Sildenafil by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of sildenafil and its active metabolite, N-desmethylsildenafil, in human plasma using this compound as an internal standard (IS).

Principle

Plasma samples are prepared using a simple protein precipitation method. The prepared samples, containing the analytes and the internal standard, are then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[19][20]

Experimental Workflow

The overall workflow for the therapeutic drug monitoring of sildenafil involves sample collection, preparation, analysis, and data interpretation.

Materials and Reagents

-

Sildenafil reference standard

-

N-desmethylsildenafil reference standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

Detailed Protocol

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of sildenafil, N-desmethylsildenafil, and this compound (IS) in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Prepare serial dilutions from the stock solutions to create working solutions for calibration standards and quality controls (QCs).

-

-

Preparation of Calibration Standards and Quality Controls:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution (e.g., this compound at 500 ng/mL).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[20]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

-

Instrumental Analysis: LC-MS/MS Parameters

The following tables provide typical parameters for LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition | Reference |

| LC System | Agilent 1200 Series or equivalent | [17] |

| Column | C18 Column (e.g., 50 x 2.1 mm, 1.7 µm) | [20] |

| Mobile Phase A | 0.1% Formic Acid in Water | [17][19] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [19] |

| Flow Rate | 0.3 - 0.5 mL/min | [17][20] |

| Injection Volume | 5 µL | [17] |

| Column Temperature | 40 °C | [17] |

| Gradient Elution | A typical gradient starts with high aqueous phase, ramps up to high organic phase to elute analytes, followed by re-equilibration. | [19][20] |

Table 2: Mass Spectrometry Parameters

Note: The mass transitions for this compound are predicted based on its structure and are analogous to other deuterated sildenafil standards like sildenafil-d8.[19][20]

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode | Reference |

| Sildenafil | 475.3 | 283.3 | ESI+ | [19][20] |

| N-desmethylsildenafil | 461.2 | 283.3 | ESI+ | [20] |

| This compound (IS) | 451.5 | Predicted: ~283.3 or other stable fragment | ESI+ | [9] |

| Sildenafil-d8 (Alternative IS) | 483.3 | 108.1 | ESI+ | [19][20] |

Data Analysis and Interpretation

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be >0.99.[19]

-

Quantification: Determine the concentration of sildenafil and N-desmethylsildenafil in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Acceptance Criteria: The results of the QC samples must fall within a pre-defined accuracy and precision range (e.g., ±15% of the nominal value) to validate the analytical run.[20][21]

This application note provides a comprehensive framework for the therapeutic drug monitoring of sildenafil using a robust and reliable LC-MS/MS method. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving the high accuracy and precision required for clinical applications. This protocol enables researchers and clinicians to effectively monitor sildenafil levels, thereby optimizing patient therapy and enhancing safety.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. genericday.com [genericday.com]

- 3. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. phassociation.org [phassociation.org]

- 5. drugs.com [drugs.com]

- 6. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 7. Development and validation of a gas chromatography-mass spectrometric method for the determination of sildenafil and desmethyl-sildenafil in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | 稳定同位素 | MCE [medchemexpress.cn]

- 10. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative human pharmacokinetics and metabolism of single-dose oral and intravenous sildenafil citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. reference.medscape.com [reference.medscape.com]

- 16. labeling.pfizer.com [labeling.pfizer.com]

- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 18. faa.gov [faa.gov]

- 19. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Note and Protocol: Utilizing Descarbon Sildenafil-d3 in Metabolic Stability Assays of Sildenafil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5), is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] The clinical efficacy and safety profile of sildenafil are significantly influenced by its metabolic fate. The primary metabolic pathway of sildenafil is N-demethylation to its major active metabolite, N-desmethylsildenafil, which retains about 40% of the pharmacological activity of the parent drug.[2] This biotransformation is predominantly mediated by the cytochrome P450 (CYP) isoenzymes CYP3A4 (major route) and CYP2C9 (minor route) in the liver.[2][3][4]

Understanding the metabolic stability of sildenafil is crucial for predicting its pharmacokinetic properties, such as half-life, bioavailability, and potential for drug-drug interactions.[5][6] In vitro metabolic stability assays, commonly employing human liver microsomes, are essential tools in drug discovery and development for this purpose.[5][6][7] These assays measure the rate of disappearance of the parent drug over time, allowing for the calculation of key parameters like intrinsic clearance (CLint) and in vitro half-life (t½).[5][6]

Accurate quantification of sildenafil and its metabolites in these complex biological matrices necessitates a robust analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] The use of a stable isotope-labeled internal standard (SIL-IS) is critical for achieving high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[10][11][12] Descarbon Sildenafil-d3, a deuterium-labeled analog of a sildenafil-related compound, is an ideal candidate for use as an internal standard in such assays due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio (m/z).[13][14][15]

This document provides a detailed protocol for conducting an in vitro metabolic stability assay of sildenafil using human liver microsomes, with a specific focus on the application of this compound as an internal standard for reliable LC-MS/MS quantification.

Sildenafil Metabolism Signaling Pathway

Caption: Metabolic pathway of Sildenafil to N-desmethylsildenafil.

Experimental Workflow for Metabolic Stability Assay

Caption: Workflow for the in vitro metabolic stability assay of sildenafil.

Experimental Protocols

Materials and Reagents

-

Test Compound: Sildenafil

-

Internal Standard (IS): this compound

-

Biological Matrix: Pooled Human Liver Microsomes (HLM)

-

Cofactor: NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.4)

-

Quenching Solution: Acetonitrile, ice-cold

-

Control Compounds:

-

High clearance compound (e.g., Dextromethorphan)

-

Low clearance compound (e.g., Warfarin)

-

-

LC-MS/MS System: A validated high-performance liquid chromatography system coupled with a tandem mass spectrometer.

Preparation of Solutions

-

Sildenafil Stock Solution (10 mM): Prepare in DMSO.

-

This compound (Internal Standard) Stock Solution (1 mM): Prepare in DMSO.

-

Working Sildenafil Solution (for incubation): Dilute the stock solution with potassium phosphate buffer to the desired concentration (e.g., 1 µM final concentration in the incubation).

-

Working Internal Standard Solution (for quenching): Dilute the this compound stock solution in ice-cold acetonitrile to a final concentration suitable for LC-MS/MS detection (e.g., 100 ng/mL).

-

Human Liver Microsomes: Thaw on ice and dilute with potassium phosphate buffer to a working concentration (e.g., 0.5 mg/mL final concentration in the incubation).

-

NADPH Regenerating System: Prepare according to the manufacturer's instructions.

Incubation Procedure

-

Label microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Add the appropriate volume of human liver microsomes and potassium phosphate buffer to each tube.

-

Add the working sildenafil solution to each tube to achieve the final desired concentration (e.g., 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to all tubes except the 0-minute time point tube.

-

For the 0-minute time point, add the quenching solution (ice-cold acetonitrile with this compound) before adding the NADPH regenerating system.

-

At each subsequent time point, stop the reaction by adding a specified volume (e.g., 2 volumes) of the ice-cold acetonitrile solution containing this compound.

-

Vortex each tube thoroughly after adding the quenching solution.

Sample Processing

-

Centrifuge the quenched samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate the microsomal proteins.

-

Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Utilize a suitable C18 column for the separation of sildenafil and this compound.[1][8]

-

Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile is commonly used.[1][8]

-

Mass Spectrometry: Operate the mass spectrometer in positive ionization mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for sildenafil and this compound.

Data Presentation and Analysis

The concentration of sildenafil at each time point is determined by calculating the peak area ratio of sildenafil to the internal standard (this compound). The percentage of sildenafil remaining at each time point is calculated relative to the 0-minute time point.

Calculation of Metabolic Stability Parameters

-

Plot the natural logarithm (ln) of the percentage of sildenafil remaining versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated using the following equation: t½ = -0.693 / k

-

The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)

Summary of Quantitative Data

The following table presents example data from a metabolic stability assay of sildenafil.

| Time (min) | % Sildenafil Remaining | ln(% Sildenafil Remaining) |

| 0 | 100 | 4.61 |

| 5 | 85 | 4.44 |

| 15 | 60 | 4.09 |

| 30 | 35 | 3.56 |

| 45 | 20 | 3.00 |

| 60 | 10 | 2.30 |

| Parameter | Sildenafil | Dextromethorphan (High Clearance) | Warfarin (Low Clearance) |

| t½ (min) | 25.1 | < 10 | > 60 |

| CLint (µL/min/mg protein) | 55.2 | > 138.6 | < 23.1 |

Conclusion

This application note provides a comprehensive protocol for evaluating the metabolic stability of sildenafil using human liver microsomes and LC-MS/MS analysis. The incorporation of this compound as an internal standard is a critical component of the methodology, ensuring the generation of high-quality, reliable data. The described assay is a valuable tool for researchers in drug discovery and development to characterize the metabolic profile of sildenafil and other drug candidates, aiding in the prediction of their in vivo pharmacokinetic behavior.

References

- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 2. Sildenafil - Wikipedia [en.wikipedia.org]

- 3. CYP3A4 genotype is associated with sildenafil concentrations in patients with heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nuvisan.com [nuvisan.com]

- 6. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC-MS/MS Method for Quantitation of Sildenafil and Its Active Metabolite in Human Plasma | Rodionov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. crimsonpublishers.com [crimsonpublishers.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound | 稳定同位素 | MCE [medchemexpress.cn]

Application Note: High-Throughput Quantification of Sildenafil in Human Plasma via Liquid-Liquid Extraction and LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract